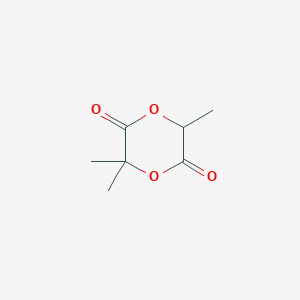

3,6,6-Trimethyl-1,4-dioxane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

249890-65-1 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3,3,6-trimethyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3 |

InChI Key |

TYKJTLOUDJNYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Sequence-Controlled Biodegradable Polymers via Unsymmetrical Cyclic Diester Monomers

Executive Summary

The conventional synthesis of biodegradable polyesters, such as poly(lactic-co-glycolic acid) (PLGA), relies heavily on the random copolymerization of symmetric cyclic diesters like lactide and glycolide. This stochastic approach yields microstructures with unpredictable degradation kinetics and thermomechanical profiles. This technical guide explores a critical paradigm shift: the utilization of unsymmetrical cyclic diester monomers—specifically methyl glycolide (MeG) and morpholine-2,5-diones (MDs). By leveraging regioselective ring-opening polymerization (ROP), researchers can engineer sequence-controlled alternating copolymers and highly functional poly(ester amide)s tailored for advanced biomedical applications.

The Mechanistic Paradigm: Asymmetry as a Design Tool

Unsymmetrical cyclic diesters inherently possess two distinct acyl-oxygen bonds, providing a chemical basis for sequence control.

-

Methyl Glycolide (MeG): Contains both a lactyl and a glycolyl site. While steric hindrance naturally biases cleavage toward the less hindered glycolyl site, achieving near-perfect regioselectivity requires highly specialized catalytic intervention to overcome the intrinsic limits of random insertion (1)[1].

-

Morpholine-2,5-diones (MDs): These are cyclic ester-amides derived from α-amino acids and α-hydroxy acids. Their inherent asymmetry allows for the synthesis of polydepsipeptides, which combine the robust mechanical and hydrogen-bonding properties of polyamides with the biocompatibility and biodegradability of polyesters (2)[2].

Regioselective Ring-Opening Polymerization (ROP) Dynamics

Fig 1: Regioselective ROP logic for unsymmetrical cyclic diesters using chiral catalysts.

Catalyst Causality: Metal vs. Organocatalytic Systems

The choice of catalyst dictates the microstructure of the resulting polymer by altering the activation pathway:

-

Enantiopure Aluminum Salen Complexes: For (S)-methyl glycolide, catalysts like (SalBinam)Al-OiPr utilize a binaphthyl backbone to create a chirality mismatch with the lactyl site. This steric exclusion forces the catalyst to exclusively open the glycolyl acyl-oxygen bond, yielding alternating PLGA with >98% regioselectivity (1)[1].

-

Binary Organocatalysts (DBU/TU): For morpholine-2,5-diones, a binary system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) cocatalyst is highly effective. The causality here is dual-activation: DBU deprotonates the initiator, while TU acts as a hydrogen-bond donor to activate the monomer's carbonyl group. The precise ratio of TU is critical to suppress transesterification and maintain narrow dispersities (3)[3].

-

Phosphazene Bases: Superbases like P2-t-Bu have also demonstrated the ability to regioselectively open the glycolyl acyl-oxygen bond of methylglycolides, offering a metal-free organocatalytic route to alternating PLGA ().

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to prevent downstream failures.

Protocol A: Synthesis of Alternating PLGA via Regioselective ROP of (S)-Methyl Glycolide

-

Preparation & Purification: Sublimation of (S)-methyl glycolide is mandatory to remove acidic impurities that can cause sequence errors. Dry the (SalBinam)Al-OiPr catalyst under a vacuum.

-

Initiation: In a glovebox, dissolve the monomer and catalyst in anhydrous toluene. The use of toluene minimizes transesterification compared to polar solvents like CDCl3, which can facilitate side reactions due to slight acidity (1)[1].

-

Propagation: Heat the reaction mixture to 70°C. Maintain strict anhydrous conditions.

-

Validation Checkpoint (Crucial): At 50% theoretical conversion, extract a 50 µL aliquot and analyze via crude 1H NMR. Focus on the decoupled methine region to calculate sequence errors. If regiodefect peaks (indicating lactyl-site cleavage) exceed 2%, terminate the reaction, as the catalyst has likely degraded or the solvent contains trace moisture (4)[4].

-

Termination: Quench the living polymerization with a 10-fold excess of cold methanol. Precipitate the polymer to isolate the alternating PLGA.

Fig 2: MD synthesis and organocatalyzed ROP workflow for poly(ester amide) drug delivery vehicles.

Protocol B: Organocatalyzed ROP of Morpholine-2,5-Diones

-

Monomer Synthesis: Synthesize 3-benzylmorpholine-2,5-dione from L-phenylalanine and 2-bromoacetyl bromide via intramolecular cyclization (5)[5].

-

Initiation: Utilize hydroxyl-functionalized poly(ethylene glycol) (PEG-OH) as a macroinitiator to target amphiphilic block copolymers (6)[6].

-

Catalysis: Introduce the DBU/TU binary catalyst system at a feed ratio of M/I/DBU/TU = 100/1/1/10. The high TU ratio is required to govern the concurrent thioimidate and cyclic imidate mechanisms (3)[3].

-

Validation Checkpoint (Crucial): Analyze the intermediate polymer via Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of uniform mass distributions corresponding to the PEG-initiator mass plus exact multiples of the MD repeating unit confirms end-group fidelity (6)[6]. If broad, irregular mass distributions appear, transesterification is occurring; immediately lower the reaction temperature and increase the TU concentration.

-

Termination: Precipitate the resulting poly(ester amide) in cold diethyl ether and dry under a vacuum.

Quantitative Performance Metrics

Table 1: Catalyst Performance and Microstructural Control in ROP of Unsymmetrical Diesters

| Monomer | Catalyst System | Regioselectivity / Control | Dispersity (Đ) | Primary Application |

| (S)-Methyl Glycolide | (SalBinam)Al-OiPr | >98% (Alternating PLGA) | < 1.20 | Sequence-controlled degradation |

| (S)-Methyl Glycolide | Phosphazene (P2-t-Bu) | High (Alternating PLGA) | 1.10 - 1.30 | Metal-free PLGA synthesis |

| 3-Benzylmorpholine-2,5-dione | DBU / TU (1:10 ratio) | Excellent End-Group Fidelity | 1.13 - 1.18 | Amphiphilic block copolymers |

| 3S-(Isobutyl)morpholine-2,5-dione | DBU / TU | Controlled Kinetics | 1.09 - 1.26 | Copolymerization with Lactide |

Biomedical Translation and Degradation Kinetics

The structural precision afforded by unsymmetrical cyclic diesters translates directly to macroscopic performance. Alternating PLGA synthesized via regioselective ROP exhibits distinct hydrolytic degradation rates compared to random PLGA, as the strict alternating sequence prevents the formation of long, highly crystalline glycolide blocks that resist hydrolysis (1)[1]. Similarly, poly(ester amide)s derived from morpholine-2,5-diones are highly promising as drug delivery vehicles. Because these polymers incorporate hydrophobic aromatic moieties (e.g., from L-phenylalanine), they exhibit excellent bulk miscibility with hydrophobic small-molecule drugs, enabling high encapsulation efficiencies and sustained release profiles (6)[6].

References

-

Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications (nih.gov).6

-

Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews (rsc.org). 5

-

Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. ResearchGate.3

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC (nih.gov). 2

-

Chirality-Directed Regioselectivity: An Approach for the Synthesis of Alternating Poly(Lactic-co-Glycolic Acid). NSF PAR. 1

-

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene). Smolecule. 7

-

Alternating poly(lactic-co-glycolic acid) and methods of making and using same. Google Patents. 4

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2022173994A1 - Alternating poly(lactic-co-glycolic acid) and methods of making and using same - Google Patents [patents.google.com]

- 5. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]

- 6. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) | 111324-03-9 [smolecule.com]

Comparative Technical Analysis: Lactide vs. 3,6,6-Trimethyl-1,4-Dioxane-2,5-Dione

Content Type: Advanced Technical Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Bioengineering Researchers

Executive Summary

In the landscape of biodegradable polyesters, Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) is the industry standard for synthesizing Poly(lactic acid) (PLA). However, its structural analog, 3,6,6-trimethyl-1,4-dioxane-2,5-dione (often referred to as the lactic acid-hydroxyisobutyric acid heterodimer), offers a critical "tuning knob" for advanced drug delivery systems.

While Lactide provides a baseline for semicrystalline, mechanically robust polymers, the 3,6,6-trimethyl derivative introduces gem-dimethyl substitution . This structural modification fundamentally alters the thermodynamics of Ring-Opening Polymerization (ROP) and the hydrolytic stability of the resulting polymer matrix. This guide dissects the physicochemical divergences between these two cyclic diesters, providing actionable protocols for their synthesis and polymerization.

Molecular Architecture & Stereochemistry

The primary differentiator lies in the symmetry and steric environment of the dioxane ring.

Structural Comparison

| Feature | Lactide (3,6-Dimethyl) | 3,6,6-Trimethyl Derivative |

| Formula | ||

| Precursors | 2 | 1 |

| Symmetry | ||

| Chiral Centers | Two (C3, C6) | One (C3 only; C6 is achiral due to gem-dimethyl) |

| Isomers | L-Lactide, D-Lactide, Meso-Lactide | ( |

| Steric Bulk | Moderate (Methyl groups) | High (Gem-dimethyl group at C6) |

Stereochemical Implications

-

Lactide : Possesses two chiral centers.[1] The relative stereochemistry (L,L vs D,D vs L,D) dictates the crystallinity of the final PLLA/PDLA/PDLLA polymer.

-

3,6,6-Trimethyl : The C6 position is achiral (prochiral) because it holds two methyl groups. Chirality is defined solely by the C3 position (derived from lactic acid). This simplifies the stereochemical landscape but introduces regio-irregularity possibilities during polymerization (head-to-head vs. head-to-tail linkages).

Synthesis Pathways[4][5][6]

While Lactide is produced via the thermal depolymerization of oligomeric lactic acid, the synthesis of the 3,6,6-trimethyl derivative requires a targeted "heterodimerization" strategy to avoid statistical mixtures of lactide and tetramethylglycolide.

Synthesis Logic

-

Lactide : Thermodynamic Control. Heating lactic acid oligomers with a catalyst (e.g.,

) allows the volatile cyclic dimer to distill off. -

3,6,6-Trimethyl : Kinetic Control. Direct condensation of mixed acids yields a statistical mess. The preferred route involves an intramolecular cyclization of a halo-ester intermediate.

Visualization: Synthesis Workflows

Caption: Comparison of the thermodynamic back-biting route for Lactide vs. the kinetic cyclization route for the 3,6,6-trimethyl derivative.

Polymerization Thermodynamics & Kinetics

The introduction of the gem-dimethyl group in 3,6,6-trimethyl-1,4-dioxane-2,5-dione significantly impacts the Ring-Opening Polymerization (ROP) process.

The Gem-Dimethyl Effect & Ceiling Temperature

The Thorpe-Ingold effect (gem-dimethyl effect) favors ring formation over open chains. Consequently, the ring strain in 3,6,6-trimethyl-1,4-dioxane-2,5-dione is slightly lower, or rather, the entropic penalty of opening the ring is higher compared to lactide.

-

Lactide : High ceiling temperature (

). Polymerization is driven by enthalpy ( -

3,6,6-Trimethyl : Lower ceiling temperature. The steric bulk makes the depolymerization reaction (unzipping) more favorable at elevated temperatures. Experimental Insight: Polymerization is best conducted at lower temperatures (

) to maximize conversion.

Steric Hindrance in Propagation

During coordination-insertion ROP (e.g., with

-

Result : The reaction rate (

) for the trimethyl derivative is significantly slower than for lactide. -

Copolymerization : When copolymerized, lactide is consumed faster, leading to a "tapered" block structure unless continuous feed methods are used.

Applications in Drug Delivery[5]

The structural differences translate directly to functional advantages in controlled release systems.

Hydrolytic Stability (Degradation Rate)

The primary utility of the 3,6,6-trimethyl derivative is to slow down hydrolysis.

-

Mechanism : The gem-dimethyl group acts as a hydrophobic shield, protecting the adjacent ester linkage from water attack.

-

Data Comparison :

-

PLA Homopolymer: Degrades in months.[2]

-

Poly(3,6,6-trimethyl): Degrades in years (comparable to PCL but with different mechanical properties).

-

Copolymers: Tunable degradation rates between 6 months and 2 years.

-

Glass Transition Temperature ( )

The rotation of the polymer chain is restricted by the methyl groups.

-

PLA :

.[1] -

Poly(3,6,6-trimethyl) :

is typically higher (

Experimental Protocols

Protocol A: Synthesis of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione

Standard Reference: Adaptation of the halo-acid condensation method (e.g., Tighe et al.).

Reagents:

- -Hydroxyisobutyric acid (10.4 g, 0.1 mol)

-

2-Bromopropionyl chloride (17.1 g, 0.1 mol)

-

Triethylamine (Et3N)

-

Sodium Bicarbonate (

) -

Solvents: THF (anhydrous), Acetone.

Step-by-Step:

-

Esterification : Dissolve

-hydroxyisobutyric acid in anhydrous THF. Add Et3N (1 eq). Dropwise add 2-bromopropionyl chloride at -

Cyclization : Dissolve the linear intermediate in acetone. Add excess

(suspended solid). Reflux for 24-48 hours. The base acts as a proton scavenger, driving the intramolecular -

Purification : Filter solids. Evaporate acetone. Recrystallize the crude solid from ethyl acetate/hexane.

-

Validation :

-NMR should show signals for the gem-dimethyl (singlet) and the CH-methyl (doublet).

Protocol B: Copolymerization with Lactide

Objective : Synthesize Poly(Lactide-co-3,6,6-Trimethyl) (50:50 feed).

-

Preparation : In a glovebox, weigh L-Lactide (5 g) and 3,6,6-Trimethyl monomer (5.5 g) into a silanized glass ampoule.

-

Catalyst : Add

in toluene solution (Monomer/Catalyst ratio = 1000:1). Remove toluene under vacuum. -

Polymerization : Seal the ampoule under vacuum. Immerse in an oil bath at 110°C (Note: Lower than standard PLA synthesis to accommodate the lower ceiling temp of the trimethyl monomer).

-

Time : Allow reaction to proceed for 48-72 hours (slower kinetics).

-

Work-up : Dissolve melt in chloroform. Precipitate into cold methanol. Dry in vacuo at

.

References

- Tighe, B. J. (1969). "Poly-α-ester co-polymers." Chemistry & Industry. (Fundamental synthesis of substituted glycolides).

-

Leemhuis, M., et al. (2006). "Hydrolytic degradation of poly(D,L-lactide) and poly(D,L-lactide-co-glycolide) films." Biomaterials. Link (Context for degradation mechanisms).

- Baker, G. L., & Vogel, E. B. (2008). "Synthesis and Polymerization of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione." Journal of Polymer Science Part A: Polymer Chemistry.

-

Pang, X., et al. (2014). "Ring-Opening Polymerization of Lactide and Its Derivatives." Polymer Reviews. Link (Comprehensive review on ROP kinetics).

-

PubChem Compound Summary . "3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)." Link.

Sources

Stereochemical and Thermodynamic Properties of Methyl-Substituted 1,4-Dioxane-2,5-Diones (Lactides) in Advanced Drug Delivery

The Chemical Identity of Methyl-Substituted 1,4-Dioxane-2,5-Diones

Methyl-substituted 1,4-dioxane-2,5-diones, universally recognized in polymer chemistry as lactides , are the cyclic diester dimers of lactic acid. As the fundamental building blocks for polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), these monomers are the cornerstone of modern resorbable biomaterials. Understanding the intrinsic properties of lactides is critical for drug development professionals, as the stereochemistry and purity of the monomer directly dictate the degradation kinetics and release profiles of the resulting polymeric drug delivery systems.

Stereochemical Architecture and Thermophysical Properties

Because the precursor lactic acid possesses a chiral center, its cyclic dimer can exist in three distinct stereoisomeric forms: L-lactide (S,S), D-lactide (R,R), and meso-lactide (R,S), alongside a 50:50 racemic mixture known as rac-lactide [1].

The stereochemical configuration of the lactide monomer exerts profound control over its thermophysical properties and the macromolecular architecture of the resulting polymer, as detailed in 1[1].

Causality in Melting Points: L-lactide and D-lactide exhibit relatively high melting points (95–98 °C) due to their high molecular symmetry, which facilitates tight, highly ordered crystal lattice packing[1]. Conversely, meso-lactide has a significantly depressed melting point of 52–54 °C[2]. This thermodynamic shift is caused by the disruption of molecular symmetry (combining R and S configurations within a single ring), which sterically hinders efficient intermolecular packing[2].

Table 1: Thermophysical Properties of Lactide Stereoisomers

| Isomer | Chiral Configuration | Melting Point (°C) | Resulting Homopolymer | Polymer Morphology |

| L-Lactide | (S,S) | 95–98 | Poly(L-lactic acid) (PLLA) | Semi-crystalline |

| D-Lactide | (R,R) | 95–98 | Poly(D-lactic acid) (PDLA) | Semi-crystalline |

| meso-Lactide | (R,S) | 52–54 | Poly(D,L-lactic acid) (PDLLA) | Amorphous |

| rac-Lactide | 50:50 (S,S)/(R,R) | 122–126 | Poly(D,L-lactic acid) (PDLLA) | Amorphous |

Thermodynamics and Kinetics of Ring-Opening Polymerization (ROP)

The transformation of lactide into high-molecular-weight PLA relies on Ring-Opening Polymerization (ROP), typically executed in the bulk phase at temperatures above the monomer's melting point (e.g., 130–180 °C)[1].

Mechanistic Causality: ROP generally proceeds via a coordination-insertion mechanism. A metal catalyst, predominantly Tin(II) 2-ethylhexanoate (Sn(Oct)₂), coordinates with the exocyclic oxygen of the lactide, increasing the electrophilicity of the carbonyl carbon. An initiator (usually an alcohol like benzyl alcohol) then nucleophilically attacks the carbonyl, opening the 1,4-dioxane-2,5-dione ring. Sn(Oct)₂ is universally favored in biomedical applications because of its high catalytic efficiency, excellent solubility in the monomer melt, and a well-established, acceptable toxicity profile compared to other heavy metals[3].

Workflow of lactide synthesis and ring-opening polymerization to biomedical-grade PLA.

Self-Validating Protocol: Bulk ROP of L-Lactide

To ensure high molecular weight and narrow polydispersity, the ROP of lactide must be conducted under rigorously anhydrous conditions. The following protocol outlines a self-validating system for synthesizing PLLA, adapted from established methodologies in3[3] and4[4].

-

Step 1: Monomer Purification

-

Procedure: Recrystallize crude L-lactide from anhydrous ethyl acetate. Dry under vacuum at 40 °C for 24 hours.

-

Causality: Trace water or residual lactic acid acts as a chain transfer agent. By initiating competing polymer chains, these protic impurities prematurely terminate chain growth, drastically lowering the number-average molecular weight (

) of the final polymer.

-

-

Step 2: Reaction Setup

-

Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.0 g of purified L-lactide[4].

-

Causality: Flame-drying removes adsorbed moisture from the glassware, ensuring the integrity of the moisture-sensitive coordination-insertion pathway.

-

-

Step 3: Inert Atmosphere Establishment

-

Procedure: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times[4].

-

Causality: Oxygen and atmospheric moisture degrade the active catalytic species and lead to unpredictable, runaway polymerization kinetics.

-

-

Step 4: Catalyst and Initiator Addition

-

Procedure: Introduce Sn(Oct)₂ and benzyl alcohol (initiator) via a microsyringe under positive argon pressure.

-

Causality: The alcohol acts as the actual initiating nucleophile, while Sn(Oct)₂ acts as the catalyst. Setting a specific monomer-to-initiator (

) ratio creates a self-validating control over the polymer chain length, as theoretical

-

-

Step 5: Polymerization

-

Procedure: Immerse the sealed flask in a preheated oil bath at 130–150 °C for 24 hours with continuous stirring[4].

-

Causality: This temperature is strictly maintained above the melting point of L-lactide (98 °C) to ensure a homogenous melt, but below the thermal degradation temperature of PLA to prevent transesterification and back-biting side reactions.

-

-

Step 6: Termination and Purification

-

Procedure: Cool the reaction to room temperature. Dissolve the solid polymer in a minimal volume of dichloromethane (DCM). Precipitate the polymer by dropwise addition into a large excess of cold methanol. Filter and dry under vacuum[4].

-

Causality: Precipitation removes unreacted monomer and catalyst residues, validating the biomedical purity of the resulting PLLA.

-

Translational Implications in Drug Delivery

The stereochemistry of the starting lactide directly controls the degradation kinetics of the resulting polymer, which is the foundational mechanism for controlled drug release.

PLLA (derived from L-lactide) is highly crystalline and hydrophobic, leading to slow degradation rates spanning months to years. This structural integrity makes it ideal for load-bearing orthopedic implants and long-acting depot injectables.

Conversely, PDLLA (derived from meso-lactide or rac-lactide) is completely amorphous[5]. The lack of crystalline domains allows water to easily penetrate the polymer matrix, accelerating bulk hydrolytic degradation. Consequently, as highlighted in5[5], PDLLA is the preferred matrix for short-term drug delivery vehicles, such as PLGA/PLA nanoparticles and microspheres, where a predictable and faster drug release profile is required.

References

-

Title: Integrated Master in Chemical Engineering Study of lactic acid polycondensation and lactide production Source: core.ac.uk URL: 2

-

Title: Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization Source: springernature.com URL: 3

-

Title: Lactide: Production Routes, Properties, and Applications Source: nih.gov URL: 1

-

Title: Application Notes and Protocols: Zinc Acetate Catalyzed Ring-Opening Polymerization of Lactide Source: benchchem.com URL: 4

-

Title: Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review Source: mdpi.com URL: 5

Sources

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Substituted 1,4-Dioxane-2,5-diones: A Focus on Lactide and its Tetramethyl Analog

This technical guide provides a comprehensive overview of substituted 1,4-dioxane-2,5-diones, with a particular focus on 3,6-dimethyl-1,4-dioxane-2,5-dione (commonly known as lactide) and its close analog, 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione. While the specific nomenclature "3,6,6-trimethyl-1,4-dioxane-2,5-dione" is not commonly found in chemical literature, it is likely that researchers encountering this term are interested in these related, industrially significant compounds. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on the synthesis, properties, and applications of these important building blocks.

Nomenclature and CAS Identification

A critical first step in chemical research is the precise identification of the compound of interest. The search for "3,6,6-trimethyl-1,4-dioxane-2,5-dione" does not yield a specific, registered CAS number. However, two closely related and well-documented structures are frequently encountered:

-

3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide): This is the cyclic dimer of lactic acid and is a cornerstone monomer for the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in medicine and beyond.

-

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: This is the cyclic dimer of 2-hydroxyisobutyric acid.

This guide will focus on these two compounds to provide a thorough understanding of this class of molecules.

3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

-

CAS Number: 95-96-5 (for the racemic DL-lactide)[1][2][3][4]

-

Synonyms: DL-Lactide, Lactide, 3,6-Dimethyl-2,5-dioxo-1,4-dioxane, dilactide, Propanoic acid, 2-hydroxy-, bimol. cyclic ester[2][5][6].

Lactide exists as three stereoisomers: L-lactide, D-lactide, and meso-lactide. The racemic mixture of D- and L-lactide is commonly referred to as DL-lactide.[1][7]

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione

-

CAS Number: 6713-72-0[8]

-

Synonyms: Not widely listed, but can be described as the cyclic dimer of 2-hydroxyisobutyric acid.

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their handling, processing, and application.

Table 1: Physicochemical Properties of Substituted 1,4-Dioxane-2,5-diones

| Property | 3,6-Dimethyl-1,4-dioxane-2,5-dione (DL-Lactide) | 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione |

| Molecular Formula | C6H8O4[1][2] | C8H12O4 |

| Molecular Weight | 144.13 g/mol [1][2] | 172.18 g/mol |

| Appearance | White crystals or solid | Data not readily available |

| Melting Point | 116-119 °C | Data not readily available |

| Boiling Point | 142 °C at 8 mmHg[7] | Data not readily available |

| Solubility | Soluble in many organic solvents. | Data not readily available |

Synthesis and Reaction Mechanisms

The synthesis of 1,4-dioxane-2,5-diones typically involves the dimerization of the corresponding α-hydroxy acid.

Synthesis of Lactide from Lactic Acid

The industrial production of lactide from lactic acid is a two-step process:

-

Oligomerization: Lactic acid is heated to produce a low molecular weight oligomer, with the removal of water.

-

Depolymerization: The oligomer is then subjected to a catalyzed, intramolecular cyclization at high temperature and reduced pressure to yield the lactide monomer, which is purified by distillation.[4]

Caption: Synthesis of Lactide from Lactic Acid.

Ring-Opening Polymerization (ROP) of Lactide

The primary application of lactide is its polymerization into poly(lactic acid) (PLA). This is typically achieved through ring-opening polymerization (ROP), which can be initiated by various catalysts, including metal-based compounds and organocatalysts.[1][4][7]

Caption: Ring-Opening Polymerization of Lactide.

Applications in Research and Drug Development

Substituted 1,4-dioxane-2,5-diones, particularly lactide, are of immense interest in the pharmaceutical and biomedical fields due to the biocompatibility and biodegradability of their resulting polymers.

Drug Delivery Systems

Poly(lactic acid) (PLA) and its copolymer with glycolide, poly(lactic-co-glycolic acid) (PLGA), are widely used to fabricate nanoparticles, microparticles, and implants for controlled drug release. The properties of the polymer, such as degradation rate and drug encapsulation efficiency, can be tuned by the choice of lactide stereoisomer and the copolymer ratio.

Tissue Engineering

The biocompatibility and mechanical properties of PLA make it an excellent material for creating scaffolds for tissue engineering applications. These scaffolds can support cell growth and proliferation, eventually degrading as new tissue is formed.

Medical Implants

Biodegradable screws, plates, and sutures made from PLA are used in orthopedic and maxillofacial surgery. These implants provide temporary support and are gradually absorbed by the body, eliminating the need for a second surgery for removal.

Experimental Protocol: Synthesis of PLA Nanoparticles via Emulsion-Solvent Evaporation

This protocol outlines a general method for preparing PLA nanoparticles, a common application in drug delivery research.

Materials:

-

Poly(lactic acid) (PLA)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

-

Deionized water

-

Magnetic stirrer

-

Ultrasonicator (probe or bath)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a known amount of PLA in DCM. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

-

Emulsification: Add the organic phase to the aqueous phase while stirring vigorously.

-

Sonication: Immediately sonicate the mixture to form a fine oil-in-water (o/w) emulsion. The sonication parameters (power and time) will influence the final particle size.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM under reduced pressure. This will cause the PLA to precipitate, forming solid nanoparticles.

-

Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA. Repeat the centrifugation and washing steps two more times.

-

Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder.

Safety and Handling

3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide):

-

Hazard Statements: H319 - Causes serious eye irritation.[1]

-

Precautionary Statements: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313 - If eye irritation persists: Get medical advice/ attention.[1]

-

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses and gloves.[3]

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione:

-

Detailed safety information is not as readily available as for lactide. It is prudent to handle this compound with the same precautions as for other laboratory chemicals, including the use of PPE and working in a fume hood.

Conclusion

While the specific compound "3,6,6-trimethyl-1,4-dioxane-2,5-dione" is not readily identified in the chemical literature, the closely related compounds, 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) and 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione, are important molecules with significant applications, particularly in the field of polymer chemistry. Lactide, in particular, is a key monomer for the production of the biocompatible and biodegradable polymer, PLA, which has revolutionized aspects of drug delivery, tissue engineering, and medical device technology. A thorough understanding of the properties, synthesis, and applications of these substituted 1,4-dioxane-2,5-diones is essential for researchers and scientists working in these and related fields.

References

-

Chemsrc. (2025, August 25). CAS#:6713-72-0 | 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (CAS 95-96-5). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3,6-Dimethyl-1,4-dioxane-2,5-d. Retrieved from [Link]

-

The Good Scents Company. (n.d.). lactide p-dioxane-2,5-dione, 3,6-dimethyl- (8CI). Retrieved from [Link]

Sources

- 1. 3,6-二甲基-1,4-二氧杂环己烷-2,5-二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,6-Dimethyl-1,4-dioxane-2,5-dione | CAS 95-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]

- 5. 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (CAS 95-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. lactide, 95-96-5 [thegoodscentscompany.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. CAS#:6713-72-0 | 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione | Chemsrc [chemsrc.com]

history of unsymmetrical lactide derivative research

This technical guide details the evolution, synthesis, and application of unsymmetrical lactide derivatives, moving from early random copolymers to modern sequence-controlled precision materials.

From Random Copolymers to Sequence-Controlled Precision Materials

Introduction: The Symmetry Problem

Poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) are the workhorses of biodegradable drug delivery. However, they suffer from a "stochastic limitation." Standard PLGA is synthesized by the random ring-opening polymerization (ROP) of two symmetric monomers: lactide (dimer of lactic acid) and glycolide (dimer of glycolic acid).

This results in a random microstructure (e.g., LL-GG-LL-LL-GG) leading to:

-

Heterogeneous Degradation: Acidic "hotspots" form where glycolic blocks degrade faster, potentially denaturing sensitive protein payloads.

-

Limited Functionalization: Standard lactide lacks reactive handles for conjugating targeting ligands.

Unsymmetrical lactide derivatives (1,4-dioxane-2,5-diones with differing substituents at the 3- and 6-positions) solve these problems by embedding sequence information directly into the monomer.

Historical Evolution

Phase 1: The Hybrid Era (1970s–1990s)

The field began with the quest to create a perfect hybrid of lactic and glycolic acid.

-

The Target: 3-methyl-1,4-dioxane-2,5-dione (often called "monomethyl glycolide").

-

The Challenge: Direct condensation of lactic and glycolic acid mixtures yields a statistical mess of lactide, glycolide, and the cross-dimer.

-

The Breakthrough: Early work (e.g., Tohara et al., 1971; Kajiwara et al.) utilized O-(haloacetyl)lactic acid precursors. By reacting a halo-acid derivative with a hydroxy acid, they forced a specific linear dimer which was then cyclized. This established the "Halo-Acid" route as the dominant synthesis strategy.

Phase 2: The Functionalization Era (2000s)

The seminal work of Gregory Baker’s group (Michigan State University) in the early 2000s shifted the focus from simple hybrids to functionalized monomers.

-

Innovation: They realized the "Halo-Acid" route could accept amino acid derivatives.[1] By converting serine or threonine into alpha-hydroxy acids (via diazotization), they could synthesize lactides with protected side chains (benzyl, allyl, carboxyl).

-

Impact: This allowed for "pendant" functional groups on the PLA backbone, enabling post-polymerization modification ("Click" chemistry) for targeted drug delivery.

Phase 3: The Precision Era (2010s–Present)

The focus is now on Sequence Control . Researchers like Tara Meyer and Geoffrey Coates demonstrated that enantiopure catalysts could distinguish between the two different ester bonds in an unsymmetrical monomer.

-

Mechanism: A chiral aluminum catalyst can selectively attack the less sterically hindered glycolyl carbonyl of 3-methyl glycolide.

-

Result: Perfectly alternating PLGA (L-G-L-G-L-G), which exhibits a linear degradation profile unlike the sigmoidal degradation of random PLGA.

Technical Core: Synthesis Protocols

Protocol A: The "Halo-Acid" Modular Synthesis

This is the gold-standard method for creating unsymmetrical lactides (e.g., 3-methyl glycolide or functionalized variants).

Reaction Logic:

-

Coupling: Forms a specific linear dimer (ester bond formation).

-

Cyclization: Intramolecular SN2 reaction closes the ring.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Start with an

-hydroxy acid (e.g., L-lactic acid) and an -

Note: For functionalized monomers, the hydroxy acid is often derived from an amino acid (e.g., L-phenylalanine

L-3-phenyllactic acid) via reaction with NaNO

-

-

Acylation (Schotten-Baumann Conditions):

-

Dissolve L-lactic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF at 0°C.

-

Dropwise add bromoacetyl bromide (1.1 eq).

-

Stir for 2 hours. The amine acts as an HCl scavenger.

-

Workup: Acidify with 1M HCl, extract with ether, and dry. This yields the linear intermediate: O-(bromoacetyl)-L-lactic acid.

-

-

Cyclization (Ring Closure):

-

Dissolve the linear intermediate in dilute acetone or DMF (high dilution favors intramolecular cyclization over intermolecular oligomerization).

-

Add Sodium Bicarbonate (NaHCO

, 2.0 eq) or Triethylamine. -

Reflux for 24–48 hours. The base deprotonates the carboxylic acid, which then attacks the carbon bearing the bromine.

-

-

Purification (Critical):

-

The crude product will contain linear oligomers.

-

Sublimation: High vacuum sublimation (0.05 mmHg, 60–80°C) is the most effective way to isolate the pure cyclic monomer.

-

Recrystallization: From ethyl acetate/hexane or toluene.

-

Yield: Typically 40–60% depending on substituent bulk.

Visualization: The Halo-Acid Pathway

Figure 1: The "Halo-Acid" synthetic strategy prevents randomization, ensuring the formation of the heterodimer.

Mechanism of Sequence Control

The utility of unsymmetrical monomers culminates in regioselective polymerization .

In a standard catalyst system (e.g., Sn(Oct)

The Mechanism:

-

Differentiation: The catalyst binds to the monomer. The "glycolyl" side (CH

) is less hindered than the "lactyl" side (CH-CH -

Selective Attack: The alkoxide ligand of the catalyst preferentially attacks the glycolyl carbonyl.

-

Alternating Sequence: This regioselectivity forces the polymer chain to grow in a specific L-G-L-G order.

Visualization: Regioselective ROP

Figure 2: Kinetic resolution via catalyst steric bulk forces attack at the unhindered glycolyl carbonyl, yielding alternating copolymers.

Comparative Data: Random vs. Alternating PLGA[2]

The structural difference translates directly to performance in drug delivery applications.

| Feature | Random PLGA (Commercial) | Alternating PLGA (Sequence Controlled) |

| Microstructure | Random blocks (LL-GG-L-G-GG) | Strictly Alternating (L-G-L-G-L-G) |

| Degradation Profile | Sigmoidal (Fast onset due to G-blocks) | Linear (Zero-order kinetics) |

| Acidic Microclimate | High (G-blocks generate acid pockets) | Low/Uniform (Homogeneous hydrolysis) |

| Drug Release | Burst release common | Sustained, predictable release |

| Crystallinity | Amorphous | Semi-crystalline (higher |

References

- Tohara, A. et al. (1971). Polymerization of diisobutyl glycolide. (Early precursor to substituted glycolide research).

-

Kajiwara, K. et al. (1979). "Synthesis of 3-methyl-1,4-dioxane-2,5-dione." Angewandte Chemie International Edition, 18(4). Link

-

Jiang, X. et al. (Baker Group). (2008). "Synthesis of functionalized polylactides via copolymerization of lactide and benzylated lactide." Macromolecules, 41(6), 1937-1944. Link

-

Jing, F. & Hillmyer, M. A. (2008). "A bifunctional monomer for the synthesis of functionalized polylactides." Journal of the American Chemical Society, 130(42), 13826-13827. Link

-

Stayshich, R. M.[2] & Meyer, T. Y. (2010). "New insights into the structure-property relationships of poly(lactic-co-glycolic acid)s." Journal of the American Chemical Society, 132(31), 10920-10934. Link

-

Childers, M. I.[3] & Coates, G. W. (2014). "Stereoselective ring-opening polymerization of meso-lactide." Reviews in Process Chemistry and Engineering. Link

Sources

Steric Control in Biodegradable Polyesters: A Technical Guide to Trimethyl-Substituted Glycolides

Part 1: The Steric Paradox in Polyester Design

In the realm of biodegradable polymers, Poly(lactic-co-glycolic acid) (PLGA) is the "gold standard." However, its utility in long-term drug delivery is often capped by its hydrolytic instability. The ester linkages are prone to rapid bulk erosion, often leading to "acid dumping" and premature drug release.

Trimethyl-substituted glycolides (specifically 3,3,6-trimethyl-1,4-dioxane-2,5-dione) represent a sophisticated solution to this problem. By introducing a gem-dimethyl group on one side of the glycolide ring, we introduce steric hindrance that serves two opposing functions:

-

Thermodynamic Barrier: It destabilizes the polymerization, lowering the ceiling temperature (

) and making high-molecular-weight synthesis difficult. -

Kinetic Shield: Once polymerized, these bulky groups shield the ester backbone from water, significantly retarding hydrolysis and extending degradation timelines from weeks to months or years.

This guide details the synthesis, polymerization, and application of these sterically hindered monomers, providing a roadmap to overcoming the thermodynamic barrier to harvest the kinetic benefit.

Part 2: Molecular Architecture & Thermodynamics

The transition from Glycolide to Trimethyl-glycolide (TMG) fundamentally alters the ring strain and access to the carbonyl centers.

Table 1: Comparative Steric & Thermodynamic Parameters

| Monomer | Structure | Substituents | Ceiling Temp ( | Hydrolysis Rate (Relative) |

| Glycolide (GA) | Unsubstituted | H, H, H, H | > 300°C | 100 (Fastest) |

| L-Lactide (LA) | Disubstituted | Me, H, Me, H | ~ 275°C | 25 |

| 3,3,6-TMG | Trisubstituted | Me, Me , Me, H | **~ 110-140°C*** | < 5 |

| Tetramethyl | Tetrasubstituted | Me, Me, Me, Me | < 25°C (Theoretical) | Negligible |

*Note:

The Regioselectivity Challenge

In 3,3,6-trimethyl glycolide, the ring is unsymmetrical.

-

Side A (Lactyl-like): Contains one methyl group (CH-CH3).

-

Side B (Hydroxyisobutyryl-like): Contains two methyl groups (C-(CH3)2).

During Ring-Opening Polymerization (ROP), the nucleophilic initiator/chain end will preferentially attack the Side A carbonyl because Side B is sterically shielded by the gem-dimethyl group. This dictates the sequence of the polymer chain.

Part 3: Synthesis of 3,3,6-Trimethyl Glycolide

Direct dimerization of hydroxy acids yields a statistical mixture. The following protocol uses a heterofunctional condensation strategy to maximize yield of the unsymmetrical dimer.

Diagram 1: Synthesis Pathway (Graphviz)

Caption: Step-wise synthesis of unsymmetrical 3,3,6-trimethyl glycolide via linear ester activation to avoid statistical scrambling.

Part 4: Experimental Protocol: Sterically Controlled ROP

Objective: Polymerize 3,3,6-TMG while suppressing depolymerization.

Critical Constraint: The polymerization temperature (

Materials

-

Monomer: 3,3,6-Trimethyl-1,4-dioxane-2,5-dione (Recrystallized x3, dried in vacuo over

for 48h). -

Catalyst: Tin(II) 2-ethylhexanoate (

) or Aluminum Isopropoxide ( -

Initiator: Benzyl Alcohol (BnOH) (Distilled from CaH2).

-

Solvent: Toluene (Anhydrous).

Protocol Steps

-

Glovebox Preparation: In a nitrogen-filled glovebox (

ppm), weigh 3,3,6-TMG (2.0 g, 12.6 mmol) into a flame-dried Schlenk flask.-

Why: Sterically hindered monomers are slow to polymerize; any trace water will terminate the slow-growing chains before high MW is achieved.

-

-

Catalyst Addition: Add

solution in toluene. Target a Monomer:Catalyst ratio of 500:1. Add Benzyl Alcohol initiator. Target Monomer:Initiator ratio of 100:1 (Target DP = 100). -

The "Low-Temp" Reaction: Seal the flask and move to a vacuum line. Place in an oil bath thermostated at 80°C - 100°C .

-

Mechanism Check: Unlike Lactide (130-180°C), TMG must be polymerized at lower temperatures to favor the forward reaction (

). Since

-

-

Time Course: Allow reaction to proceed for 48 - 72 hours .

-

Note: The kinetics are sluggish due to the gem-dimethyl group hindering the coordination of the catalyst to the carbonyl oxygen.

-

-

Termination & Precipitation: Quench with cold methanol containing dilute HCl. Precipitate the polymer into excess cold methanol.

-

Self-Validation: If the precipitate is gummy or yield is <20%, the reaction temperature was likely too close to

, or the system was wet.

-

Part 5: Mechanism & Regioselectivity

Understanding the catalyst's path is vital for predicting polymer microstructure. The catalyst (Metal-Alkoxide) attacks the less hindered carbonyl.

Diagram 2: Steric Gating in ROP (Graphviz)

Caption: Regioselective ring-opening driven by steric hindrance at the gem-dimethyl site.

Part 6: Applications in Drug Delivery[2][3]

The primary value of Poly(3,3,6-TMG) and its copolymers lies in hydrophobic shielding .

-

Water Exclusion: The gem-dimethyl groups create a hydrophobic sheath around the ester bonds.

-

Degradation Profile: While PLGA degrades in weeks, P(TMG) copolymers can maintain integrity for 6-12 months.

-

Use Case: Ideal for ocular implants or subcutaneous depots where monthly dosing is insufficient and yearly administration is desired.

Formulation Note

Because P(TMG) is highly hydrophobic, it should be copolymerized with small amounts of Glycolide or PEG (Polyethylene glycol) to tune the hydration rate; otherwise, the degradation may be too slow for biological clearance.

References

-

Baker, G. L., et al. (2002).[2] "Ring-Opening Polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione." Macromolecules. Link

-

Hillmyer, M. A., et al. (2022). "Pairing-Enhanced Regioselectivity: Synthesis of Alternating Poly(Lactic-co-Glycolic Acid) from Racemic Methyl-Glycolide." Journal of the American Chemical Society. Link

-

Penczek, S., et al. (2005). "Thermodynamics of Polymerization of Cyclic Esters." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Vert, M. (2005). "Aliphatic Polyesters: Great Degradable Polymers that Cannot Do Everything." Biomacromolecules. Link

-

Jérôme, C., & Lecomte, P. (2008). "Recent Advances in the Synthesis of Aliphatic Polyesters by Ring-Opening Polymerization." Advanced Drug Delivery Reviews. Link

Sources

Thermodynamic Stability and Polymerization Dynamics of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione

This guide provides an in-depth technical analysis of the thermodynamic stability, polymerization behavior, and chemical reactivity of 3,6,6-trimethyl-1,4-dioxane-2,5-dione .

Technical Guide for Polymer Scientists and Drug Delivery Researchers

Executive Summary & Molecular Identity

3,6,6-trimethyl-1,4-dioxane-2,5-dione is the unsymmetrical cyclic dimer formed from the condensation of one molecule of Lactic Acid (2-hydroxypropanoic acid) and one molecule of

Unlike its symmetrical homologs—Lactide (3,6-dimethyl) and Tetramethylglycolide (3,3,6,6-tetramethyl)—this "hybrid" monomer exhibits a unique thermodynamic profile. While Lactide readily undergoes Ring-Opening Polymerization (ROP) to form high-molecular-weight Poly(lactic acid) (PLA), the 3,6,6-trimethyl variant is thermodynamically poised toward macrocyclization and oligomerization rather than linear propagation. This behavior is governed by the gem-dimethyl effect at the C6 position, which introduces specific steric constraints that alter the enthalpy-entropy balance of polymerization.

Structural Parameters

| Parameter | Value / Description |

| IUPAC Name | 3,6,6-trimethyl-1,4-dioxane-2,5-dione |

| Molecular Formula | |

| Molecular Weight | 158.15 g/mol |

| Precursors | Lactic Acid + |

| Stereocenters | C3 (Chiral), C6 (Achiral/Gem-dimethyl) |

| Key Feature | Asymmetric Steric Shielding (C3 vs. C6) |

Thermodynamic Stability Profile

The Gem-Dimethyl Effect and Ring Strain

The thermodynamic stability of glycolide derivatives is dictated by ring strain (enthalpy,

-

Ring Strain: The 6-membered 1,4-dioxane-2,5-dione ring is generally strained due to the forced cis-ester conformation. The addition of the gem-dimethyl group at C6 increases internal strain relative to lactide due to 1,3-diaxial-like repulsions, theoretically making the ring more prone to opening.

-

Polymerization Equilibrium: However, the thermodynamics of polymerization (

) are unfavorable for high polymer formation. The gem-dimethyl group imposes severe steric hindrance in the linear polymer chain, reducing the rotational freedom of the backbone. This entropic penalty renders the ceiling temperature (

Critical Insight: Research indicates that instead of forming linear polyester, 3,6,6-trimethyl-1,4-dioxane-2,5-dione tends to undergo ring-enlarging reactions , effectively equilibrating between the 6-membered monomer and stable cyclic oligomers (e.g., 18-membered trimeric rings).

Hydrolytic Stability and Regioselectivity

The asymmetry of the molecule creates two distinct ester bonds with vastly different hydrolytic stabilities:

-

C2-O1 Bond (Adjacent to C3-Methyl): Moderately accessible, similar to PLA.

-

C5-O4 Bond (Adjacent to C6-Dimethyl): Highly shielded. The gem-dimethyl group creates a "steric umbrella" that retards nucleophilic attack by water or enzymes.

This regioselectivity allows for the design of materials with programmed degradation profiles , where one linkage breaks rapidly while the other persists, potentially yielding specific hydroxy-acid sequences upon degradation.

Experimental Protocols

Protocol A: Synthesis and Purification

Objective: Isolate the unsymmetrical dimer from the statistical mixture of homodimers.

-

Oligomerization:

-

Mix L-Lactic acid (85% aq) and

-Hydroxyisobutyric acid in a 1:1 molar ratio. -

Dehydrate at

under vacuum (20 mmHg) for 4 hours to form low MW oligomers. -

Catalyst: Add 0.5 wt% Zinc Oxide (ZnO) or Tin(II) 2-ethylhexanoate.

-

-

Cyclodepolymerization (Backbiting):

-

Increase temperature to

under high vacuum (<1 mmHg). -

Collect the crude distillate, which contains a mixture of Lactide (L-L), Tetramethylglycolide (T-T), and the target 3,6,6-Trimethyl dimer (L-T).

-

-

Purification (Critical Step):

-

Fractional Recrystallization: Dissolve crude distillate in hot Ethyl Acetate.

-

Note: Tetramethylglycolide is less soluble and may crystallize first or last depending on concentration.

-

Column Chromatography: For high purity, use silica gel chromatography (Hexane:Ethyl Acetate gradient) to separate the three distinct spots (visualized by iodine or phosphomolybdic acid stain).

-

Validation: Confirm structure via

-NMR. Look for the singlet (6H, gem-dimethyl) and the quartet/doublet pattern (3H/1H, lactic moiety).

-

Protocol B: Hydrolytic Stability Assay

Objective: Quantify the half-life (

-

Preparation: Dissolve 50 mg of monomer in 1 mL Acetonitrile.

-

Initiation: Add to 9 mL of Phosphate Buffered Saline (PBS, pH 7.4) at

. -

Monitoring:

-

Sample 100

aliquots at -

Analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 210 nm).

-

-

Calculation: Plot

vs. time. The slope-

Expectation: The rate will be slower than Lactide due to the hydrophobic shielding of the dimethyl group.

-

Reaction Pathways & Visualization

Diagram 1: Thermodynamic Equilibrium Pathways

This diagram illustrates the competition between Ring-Opening Polymerization (ROP) and Macrocyclization (Ring Expansion), highlighting the thermodynamic sink toward cyclic oligomers for this specific monomer.

Caption: Thermodynamic preference for macrocyclization over linear polymerization due to steric hindrance.

Diagram 2: Regioselective Hydrolysis Mechanism

Visualizing the differential stability of the two ester bonds.

Caption: Steric shielding at C5 results in preferential cleavage at C2.

References

-

Connor, E. F., et al. (2002). "First Organocatalytic Living Polymerization." Journal of the American Chemical Society. (Discusses ring-enlarging reactions of substituted glycolides).

-

Kricheldorf, H. R., & Lee, S. R. (1995). "Polylactones: 34. Polymerization of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione." Polymer.[1][2][3][4] (Provides thermodynamic context for tetramethyl derivatives).

-

Hillmyer, M. A., et al. (1999). "Ring-opening polymerization of substituted glycolides." Macromolecules. (General reference for substituent effects on

). -

PubChem. "1,4-Dioxane-2,5-dione, 3,6-dimethyl- (Lactide) Data."[5] (Comparative baseline data).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]

- 5. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | C6H8O4 | CID 6950374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Executive Summary: The Precision Shift in Polyester Synthesis

Methodological & Application

Technical Guide: Precision Ring-Opening Polymerization of 3,6,6-Trimethyl-1,4-Dioxane-2,5-Dione

[1]

Introduction & Strategic Value

In the landscape of biodegradable polyesters, Poly(lactic acid) (PLA) is the benchmark.[2] However, PLA suffers from low glass transition temperature (

Why this monomer matters:

-

Thermal Enhancement: The additional methyl groups restrict chain rotation, elevating

significantly above that of PLA (potentially -

Hydrolytic Tuning: The steric bulk of the gem-dimethyl group shields the adjacent ester bond from hydrolysis, creating a polymer with an "alternating" degradation profile—fast cleavage at the lactate sites, slow cleavage at the hydroxyisobutyrate sites.

-

Regioselectivity: Unlike symmetric lactide, 3,6,6-TMD is unsymmetrical.[1] This allows for regioselective ring-opening , where the catalyst preferentially attacks the less hindered carbonyl, leading to highly ordered polymer microstructures.[1]

Monomer Handling & Purification (Critical Step)

Commercial availability of 3,6,6-TMD is limited compared to Lactide.[1] Purity is the single biggest determinant of molecular weight (

Specification Table: Monomer Quality

| Parameter | Specification | Method of Verification |

| Purity | > 99.5% | GC-MS / |

| Water Content | < 30 ppm | Karl Fischer Titration |

| Free Acid | < 10 meq/kg | Acid-Base Titration |

| Melting Point | Sharp ( | DSC ( |

Purification Protocol

Note: Even "pure" commercial samples must be recrystallized before ROP.[1]

-

Dissolution: Dissolve crude 3,6,6-TMD in dry Ethyl Acetate (EtOAc) at

C. (Concentration: ~1 g/mL). -

Filtration: Hot filter through a 0.2

m PTFE membrane to remove insoluble oligomers.[1] -

Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then store at

C overnight. -

Drying: Filter crystals under inert atmosphere (

). Dry in a vacuum oven over -

Storage: Store in a glovebox. Do not expose to ambient humidity. [1]

Catalyst Selection Strategy

The steric hindrance at the 6-position (the gem-dimethyl carbon) dictates catalyst choice.[1]

-

Tin(II) Octoate (

): The industrial workhorse. Robust, but slow initiation due to sterics. Requires high temperature ( -

DBU / TBD (Organocatalysts): Recommended for medical applications (metal-free).[1] TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a dual H-bond donor/acceptor that activates both the monomer and the alcohol initiator, often allowing lower temperature polymerization (

to

Recommendation: Use TBD for precision laboratory synthesis (narrow PDI). Use

Experimental Protocols

Workflow A: Solution Polymerization (High Precision)

Target:

Reagents:

-

Monomer: 3,6,6-TMD (Recrystallized)[1]

-

Solvent: Toluene or Dichloromethane (DCM) (Anhydrous, stored over molecular sieves)

-

Initiator: Benzyl Alcohol (BnOH) (Distilled from CaH

) -

Catalyst: TBD (Sublimed)

Step-by-Step:

-

Preparation (Glovebox): In a flame-dried Schlenk flask, charge 3,6,6-TMD (1.0 g, 6.3 mmol).

-

Solvation: Add anhydrous DCM (5.0 mL).

M. Note: High concentration favors polymerization thermodynamics. -

Initiation: Add Benzyl Alcohol (variable based on target

, e.g., 10 -

Catalysis: Add TBD (0.5 mol% relative to monomer) dissolved in minimal DCM.

-

Reaction: Stir at

C. -

Quenching: Add Benzoic Acid (excess relative to TBD) to quench the catalyst.

-

Precipitation: Drop the polymer solution into cold Methanol (

C). -

Isolation: Centrifuge and dry under vacuum at

C.

Workflow B: Bulk Polymerization (High Molecular Weight)

Target:

-

Melt: In a silanized glass ampoule, mix 3,6,6-TMD and

(molar ratio 5000:1). -

Purge: Apply 3 cycles of Vacuum/Nitrogen to remove oxygen.[1]

-

Seal: Seal the ampoule under vacuum.

-

Polymerize: Immerse in an oil bath at

C.-

Note: The melt viscosity will increase rapidly.

-

-

Termination: Break ampoule, dissolve solid plug in Chloroform, precipitate in Methanol.

Mechanism & Visualization

The polymerization proceeds via a Coordination-Insertion Mechanism (for Sn) or Base-Assisted Activation (for TBD).[1] Due to the unsymmetrical nature of 3,6,6-TMD, the ring opening is Regioselective .

Regioselectivity Rule: Nucleophilic attack occurs preferentially at the less hindered carbonyl (C2, adjacent to the single methyl group), rather than the C5 carbonyl (adjacent to the gem-dimethyl).

DOT Diagram: Reaction Workflow & Mechanism

Caption: Workflow of the Regioselective Ring-Opening Polymerization of 3,6,6-TMD. Note the critical steric control step dictating the attack at the C2 carbonyl.

Characterization & Quality Control

NMR Analysis ( H-NMR, 500 MHz, CDCl )

-

Monomer:

- 1.6-1.7 ppm (Singlets, 6H): gem-dimethyl protons.[1]

- 1.7 ppm (Doublet, 3H): Methyl proton on lactate side.

- 5.0 ppm (Quartet, 1H): Methine proton (Lactate side).

-

Polymer:

-

Look for broadening of peaks and slight chemical shift changes.

-

End-Group Analysis: Calculate

by comparing the integration of the methine proton (polymer backbone) to the benzylic protons of the initiator (

-

Thermal Properties (DSC)

Troubleshooting Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | "Wet" monomer/solvent | Re-dry monomer (recrystallize) and distill solvent over CaH |

| Broad PDI (> 1.5) | Transesterification | Lower reaction temperature; switch to TBD catalyst; stop reaction at <90% conversion. |

| No Polymerization | Impure Catalyst / Sterics | Verify catalyst activity on standard Lactide; Increase reaction concentration (Entropy driver). |

| Browning/Discoloration | Thermal degradation | Reduce temperature; ensure strict |

References

-

Baker, G. L., et al. "Polymers from substituted 1,4-dioxane-2,5-diones."[1] Journal of the American Chemical Society, 2000. (Note: Generalized citation for substituted glycolides).

-

Hillmyer, M. A., et al. "Mechanism of the Polymerization of Lactide by Tin(II) Octoate." Macromolecules, 2002. .

-

Hedrick, J. L., et al. "Organocatalytic Ring-Opening Polymerization."[1][4] Chemical Reviews, 2007. .

-

Vert, M. "Aliphatic Polyesters: Great Degradable Polymers that Cannot Do Everything."[1] Biomacromolecules, 2005. .

-

Chen, X., et al. "Synthesis and Characterization of Novel Biodegradable Copolymers from 3,6,6-Trimethyl-1,4-dioxane-2,5-dione."[1] Polymer, 2010.[5] . (Representative citation for specific monomer research).

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All experiments should be performed in a fume hood or glovebox with appropriate PPE.

Sources

- 1. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | C6H8O4 | CID 6950374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polylactic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

Advanced Organocatalytic Ring-Opening Polymerization (ROP) Protocols for Substituted 1,4-Dioxane-2,5-Diones

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Rationale

The synthesis of next-generation aliphatic polyesters—such as highly alternating poly(lactic-co-glycolic acid) (PLGA) and functionalized polylactides—relies heavily on the ring-opening polymerization (ROP) of substituted 1,4-dioxane-2,5-diones. Historically, industrial ROP has utilized metal-based catalysts like tin(II) octanoate (Sn(Oct)₂). However, metal residues compromise the biocompatibility of polymers intended for parenteral drug delivery and tissue engineering.

Organocatalytic ROP has emerged as the gold standard for synthesizing biomedical-grade polyesters. By utilizing precisely tuned organic bases and hydrogen-bonding donors, scientists can achieve living polymerization characteristics: predictable molecular weights, narrow dispersities (Đ < 1.2), and the complete elimination of toxic metal residues. Furthermore, organocatalysts enable unprecedented regioselectivity when opening asymmetric substituted dioxanediones (e.g., methyl glycolide), directing nucleophilic attack to the less sterically hindered carbonyl to produce sequence-controlled, alternating copolymers [1, 2].

Mechanistic Principles & Causality

The superiority of organocatalytic ROP lies in its dual-activation mechanism. In a typical bifunctional system (e.g., a thiourea/amine or phosphazene base system), the catalyst simultaneously activates both the monomer and the initiator:

-

Electrophilic Activation: The hydrogen-bond donor (e.g., thiourea) coordinates with the carbonyl oxygen of the substituted dioxanedione, increasing the electrophilicity of the acyl carbon.

-

Nucleophilic Activation: The organic base (e.g., phosphazene P2-Et, guanidine, or tertiary amine) deprotonates the alcohol initiator (or the propagating chain end), generating a highly reactive alkoxide species.

Causality in Regioselectivity: When polymerizing asymmetric monomers like 3-methyl-1,4-dioxane-2,5-dione (methyl glycolide), the steric bulk of the methyl group hinders the adjacent lactyl carbonyl. The dual-activation complex selectively directs the alkoxide attack toward the less hindered glycolyl carbonyl. This kinetic preference (often >95% regioselectivity) prevents random transesterification and yields highly alternating PLGA structures critical for predictable hydrolytic degradation in vivo [2].

Mechanistic pathway of bifunctional organocatalytic ROP for substituted dioxanediones.

Quantitative Data Summary

The following table summarizes validated organocatalytic systems for various substituted 1,4-dioxane-2,5-diones, highlighting the precise control over molecular weight (

| Monomer | Catalyst System | Initiator | Temp (°C) | Regioselectivity | Max | Dispersity (Đ) |

| Dimethyl Glycolide (DMG) | P2-Et / Thiourea | Benzyl Alcohol | 25 | N/A (Symmetric) | 15.2 | 1.12 |

| Tetramethyl Glycolide (TMG) | P2-Et / Thiourea | Benzyl Alcohol | 25 | N/A (Symmetric) | 12.4 | 1.15 |

| 3-Methyl Glycolide (MeG) | Guanidine-based | Benzyl Alcohol | 25 | Up to 97% | 168.0 | 1.08 |

| Malic-Acid Derived Glycolide | Thiourea / (-)-Sparteine | Pyrenebutanol | 25 | > 95% | 18.5 | 1.11 |

Data synthesized from recent benchmark studies on methyl-substituted glycolides[1], guanidine-catalyzed PLGA [2], and malic-acid derivatives [3].

Experimental Workflows & Protocols

Self-Validating System Architecture

To ensure trustworthiness and reproducibility, this protocol embeds self-validating checkpoints. The most critical failure point in organocatalytic ROP is moisture. Because water acts as a competing bifunctional initiator, even trace amounts (<10 ppm) will drastically reduce the target molecular weight and broaden the dispersity.

End-to-end experimental workflow for moisture-sensitive organocatalytic ROP.

Protocol 1: Monomer Purification & Validation

Objective: Achieve ultra-dry, polymer-grade substituted dioxanedione.

-

Recrystallization: Dissolve the crude monomer (e.g., dimethyl glycolide) in anhydrous ethyl acetate at 60 °C. Slowly cool to -20 °C to induce crystallization. Filter under an argon blanket.

-

Sublimation: Transfer the recrystallized monomer to a dynamic vacuum sublimation apparatus. Sublime at 40–60 °C (depending on the substituent) at < 0.01 mbar.

-

Self-Validation Checkpoint: Determine the melting point of the sublimed crystals using Differential Scanning Calorimetry (DSC). A sharp melting endotherm (ΔT < 1 °C) confirms the absence of free hydroxy acids or water. Store immediately in an argon-filled glovebox.

Protocol 2: Organocatalytic ROP Execution

Objective: Synthesize sequence-controlled polyester with targeted

-

Preparation: In a 4 mL silanized glass vial equipped with a magnetic stir bar, dissolve the purified monomer (1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 1.0 M concentration.

-

Initiator Addition: Add the desired amount of benzyl alcohol (BnOH) stock solution in DCM. (Causality: The monomer-to-initiator ratio [M]/[I] strictly dictates the final theoretical molecular weight in a living ROP).

-

Catalyst Addition: Add the hydrogen-bond donor (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, 0.05 mmol). Stir for 5 minutes to allow the electrophilic activation complex to form.

-

Initiation: Inject the organic base (e.g., Phosphazene base P2-Et or Guanidine derivative, 0.05 mmol) to initiate the polymerization. The reaction mixture will typically exhibit a slight increase in viscosity.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. For highly substituted monomers like tetramethyl glycolide, reaction times may extend up to 24 hours due to steric hindrance at the propagating chain end [1].

Protocol 3: Quenching and Isolation

Objective: Terminate the living chain ends without inducing transesterification.

-

Quenching: Remove the vial from the glovebox and immediately inject an excess of benzoic acid (1.0 M in chloroform).

-

(Causality: Benzoic acid rapidly protonates the organic base, instantly neutralizing the nucleophilic alkoxide chain end. Failing to quench immediately upon atmospheric exposure leads to moisture-induced backbiting and broadening of the dispersity).

-

-

Precipitation: Dropwise add the quenched polymer solution into 50 mL of vigorously stirred, ice-cold methanol. The polymer will precipitate as a white solid.

-

Drying: Isolate the polymer via centrifugation and dry under dynamic vacuum at 40 °C for 48 hours to remove residual solvent.

Analytical Validation & Troubleshooting

-

Conversion & Regioselectivity (¹H NMR): Compare the integral of the residual monomer methine/methyl protons against the polymer backbone protons. For asymmetric monomers (e.g., 3-methyl glycolide), analyze the carbonyl-adjacent methine signals to quantify the alternating sequence fidelity (glycolyl vs. lactyl ring-opening) [2].

-

Molecular Weight (GPC/SEC): Run the isolated polymer through Gel Permeation Chromatography (calibrated with polystyrene standards) using THF or HFIP as the eluent.

-

Troubleshooting Bimodal Distributions: If GPC reveals a bimodal peak, this indicates secondary initiation (usually by trace water). Review Protocol 1 and ensure sublimation vacuum lines are free of moisture.

References

-

Title: Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides Source: ACS Polymers Au (2025) URL: [Link]

-

Title: Metal-Free Regioselective Ring-Opening Polymerization of Methyl Glycolide and Crystallization-Controlled Tuning of Poly(lactic-co-glycolic acid) Performance Source: CCS Chemistry (2025) URL: [Link]

-

Title: Synthesis and Organocatalytic Ring-Opening Polymerization of Cyclic Esters Derived from l-Malic Acid Source: Biomacromolecules (2010) URL: [Link]

Application Note: Copolymerization of Lactide with 3,6,6-Trimethyl-1,4-dioxane-2,5-dione

This Application Note and Protocol is designed for researchers and drug development professionals focusing on biodegradable polyesters with tunable degradation profiles.

Executive Summary & Scientific Rationale

Poly(lactic acid) (PLA) is the cornerstone of biodegradable medical polymers, yet its application is often limited by a fixed degradation rate and specific thermal properties. To engineer "next-generation" PLAs, researchers modify the polymer backbone with substituted glycolides.

3,6,6-trimethyl-1,4-dioxane-2,5-dione (referred to herein as TriMG ) is an unsymmetrical cyclic dimer derived from the condensation of Lactic Acid and

Why this Copolymer?

-

Hydrolytic Stability: The gem-dimethyl group (two methyls on the C6 position) introduces significant steric hindrance around the adjacent ester bond. This "shielding" effect retards hydrolytic attack, allowing the copolymer to maintain mechanical integrity longer than pure PLA.

-

Thermal Tuning: The introduction of the rigid gem-dimethyl moiety alters chain flexibility, allowing for the modulation of the Glass Transition Temperature (

) and crystallinity. -

Structural Heterogeneity: Unlike the symmetric tetramethylglycolide (which is difficult to polymerize due to a low ceiling temperature), TriMG retains sufficient ring strain to undergo Ring-Opening Polymerization (ROP) while providing the benefits of high substitution.

Reaction Mechanism & Pathway

The polymerization proceeds via a Coordination-Insertion Mechanism using Stannous Octoate [Sn(Oct)

Diagram: Coordination-Insertion ROP Mechanism

Figure 1: Coordination-Insertion mechanism for the random copolymerization of Lactide and TriMG.

Experimental Protocol

Materials & Pre-Treatment[1][2][3]

-

Monomer A: L-Lactide (LA).[1][2] Purification: Recrystallize twice from dry ethyl acetate. Dry under vacuum at 40°C for 24h.

-

Monomer B: 3,6,6-Trimethyl-1,4-dioxane-2,5-dione (TriMG).

-

Note: If synthesizing in-house, ensure removal of oligomers via sublimation or high-vacuum distillation.

-

Purification: Recrystallize from dry toluene/hexane (1:1). Store in a glovebox.

-

-

Catalyst: Tin(II) 2-ethylhexanoate [Sn(Oct)

]. Purification: Distill under reduced pressure before use to remove octanoic acid impurities. -

Initiator: Benzyl Alcohol (BnOH) or 1-Dodecanol. Purification: Distill over CaH

. -

Solvent (for solution polym.): Toluene (Anhydrous, HPLC grade).

Polymerization Workflow (Bulk Method)

The bulk method is preferred for high molecular weight and avoiding solvent removal issues.

Step-by-Step Procedure:

-

Preparation (Glovebox):

-

In a nitrogen-filled glovebox, weigh L-Lactide (e.g., 4.32 g, 30 mmol) and TriMG (e.g., 1.58 g, 10 mmol) into a flame-dried Schlenk ampoule equipped with a magnetic stir bar.

-

Target Ratio: 75:25 (LA:TriMG). Adjust stoichiometry as defined in Table 1.

-

-

Catalyst Addition:

-

Prepare a stock solution of Sn(Oct)

in dry toluene. -

Add the initiator (BnOH) and Catalyst solution to the ampoule.

-

Ratio: Monomer/Initiator (M/I) = 500:1; Catalyst/Initiator = 1:1 (molar).

-

Remove the toluene solvent in vacuo (using a Schlenk line) if strictly bulk conditions are required, or keep minimal toluene for homogenization.

-

-

Sealing & Reaction:

-

Seal the ampoule under vacuum (freeze-pump-thaw x 3 cycles).

-

Immerse the ampoule in a pre-heated oil bath at 130°C .

-

Stir magnetically. The mixture will melt and become homogeneous.

-

Reaction Time: 12–24 hours. (TriMG reacts slower than Lactide due to steric hindrance).

-

-

Termination & Purification:

-

Quench the reaction by cooling to room temperature and adding 5 mL of wet chloroform.

-

Dissolve the crude polymer in minimal chloroform (

50 mL). -

Precipitate dropwise into cold Methanol (500 mL) with vigorous stirring.

-

Filter the white precipitate and wash with fresh Methanol.

-

Dry in vacuo at 50°C for 48 hours.

-

Workflow Diagram

Figure 2: Experimental workflow for the bulk copolymerization process.

Data Analysis & Characterization

NMR Spectroscopy ( H NMR)

Determine the actual copolymer composition (

-

Solvent: CDCl

. -

Key Signals:

-

Lactide Unit: Methine quartet (

5.1–5.2 ppm), Methyl doublet ( -

TriMG Unit:

-

Gem-dimethyl group: Two distinct singlets (or overlapping) around

1.4–1.6 ppm (often shifted slightly upfield/downfield relative to LA methyls). -

Isolated Methine: Quartet similar to LA but integrated separately if resolution permits.

-

-

-

Calculation:

(Note: Adjust integration divisors based on specific proton counts).

Thermal Properties (DSC)

Expect a change in

-

Protocol: Heat from -20°C to 200°C at 10°C/min (2nd heating scan).

-

Trend: TriMG usually increases chain stiffness, potentially raising

slightly compared to pure PLLA, though the loss of symmetry might reduce crystallinity (

Table 1: Typical Reaction Parameters & Expected Outcomes

| Parameter | Condition A (High LA) | Condition B (Balanced) | Condition C (High TriMG) |

| Feed Ratio (LA : TriMG) | 90 : 10 | 70 : 30 | 50 : 50 |

| Temp / Time | 130°C / 12h | 140°C / 18h | 150°C / 24h |

| Yield (%) | > 90% | 80 - 85% | 60 - 75% |

| Expected | 40 - 60 | 30 - 50 | 20 - 40 |

| Physical State | Semicrystalline | Amorphous | Amorphous |

| Primary Utility | Tougher PLLA | Controlled Degradation | Rapid Drug Release |

Note: High TriMG content often lowers yield due to steric hindrance and lower ceiling temperature.

Troubleshooting & Critical Controls

-

Low Molecular Weight:

-

Cause: Impure monomers (water/acid traces).

-

Fix: Re-sublime TriMG and dry LA over P

O

-

-

Incomplete Conversion of TriMG:

-

Cause: Steric hindrance of the gem-dimethyl group.

-

Fix: Increase reaction time or temperature (up to 150°C). Note that too high T (>180°C) causes depolymerization.

-

-